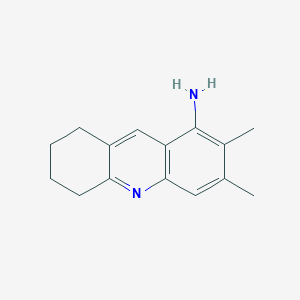![molecular formula C16H25NO2S B14226655 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 825601-61-4](/img/structure/B14226655.png)
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cycloaddition reactions under controlled conditions The use of metal catalysts and optimized reaction parameters can enhance yield and selectivity
Análisis De Reacciones Químicas
Types of Reactions
Azetidines undergo various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Aplicaciones Científicas De Investigación
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks in drug discovery due to their unique ring strain and reactivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Polymer Chemistry: Azetidines are used in the synthesis of polymers with unique properties, such as antibacterial coatings and CO2 adsorption materials.
Mecanismo De Acción
The mechanism of action of azetidines involves the ring strain, which makes the nitrogen atom more reactive. This reactivity allows azetidines to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
825601-61-4 |
|---|---|
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2R)-2-hexyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-5-6-7-15-12-13-17(15)20(18,19)16-10-8-14(2)9-11-16/h8-11,15H,3-7,12-13H2,1-2H3/t15-/m1/s1 |
Clave InChI |
BTZWYGDKRAALMZ-OAHLLOKOSA-N |
SMILES isomérico |
CCCCCC[C@@H]1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
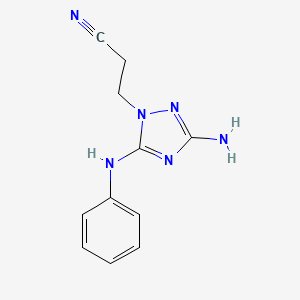
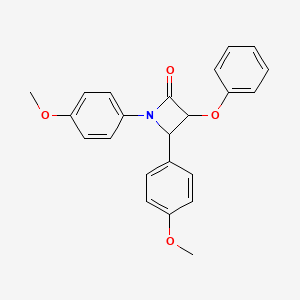
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)

![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
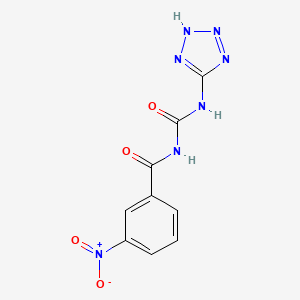
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

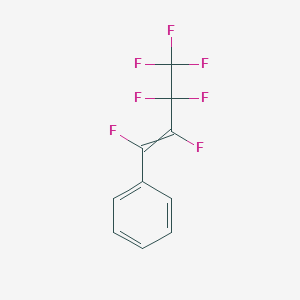
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
